molecular formula C21H27N3O4S B2834053 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1323659-19-3

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2834053
CAS No.: 1323659-19-3
M. Wt: 417.52
InChI Key: NPBPMUNWEKAOFU-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the tosylpiperidine moiety suggests that this compound may have unique pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed under acidic or basic conditions.

    Introduction of the Tosylpiperidine Moiety: The tosylpiperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with tosyl chloride in the presence of a base.

    Coupling of the Two Fragments: The final step involves coupling the dihydropyridine core with the tosylpiperidine moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction of the carbonyl group in the dihydropyridine ring can yield alcohol derivatives.

    Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to substitute the tosyl group.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide depends on its specific biological target. Generally, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This compound may similarly affect ion channels or other proteins, leading to its observed biological effects. The tosylpiperidine moiety could enhance its binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

1-methyl-2-oxo-N-(2-(1-tosylpiperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the tosylpiperidine moiety, which may confer additional pharmacological properties not seen in other dihydropyridines. This structural feature could enhance its specificity and potency, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-8-10-18(11-9-16)29(27,28)24-15-4-3-6-17(24)12-13-22-20(25)19-7-5-14-23(2)21(19)26/h5,7-11,14,17H,3-4,6,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBPMUNWEKAOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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